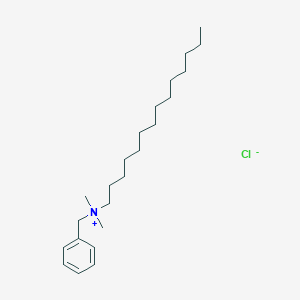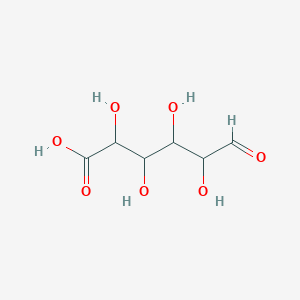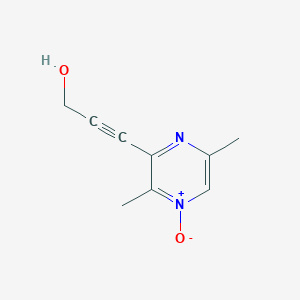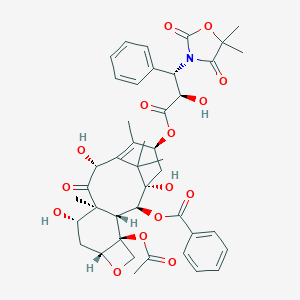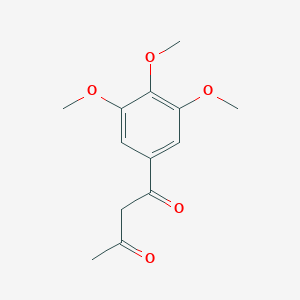![molecular formula C9H16O2 B021543 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone CAS No. 102368-23-0](/img/structure/B21543.png)
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as (R,S)-3-Pentyl-2-oxiranecarboxylic acid ethyl ester or Ethyl (R,S)-3-pentyl-2-oxiraneacetate. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The exact mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells or by interfering with the synthesis of bacterial cell walls. It may also exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls. It may also affect the expression of genes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone in lab experiments is its potential as a chiral building block in organic synthesis. It may also be useful in the development of new antimicrobial and antitumor agents. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone. One area of interest is the development of new antimicrobial and antitumor agents based on this compound. Researchers may also investigate its potential as a chiral building block in the synthesis of new drugs and materials. Another direction for future research is to further elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several methods. One of the most commonly used methods is the epoxidation of pent-1-ene using peracetic acid. The resulting epoxide is then treated with ethyl acetate and a strong base to yield the desired product. Another method involves the reaction of pent-1-ene with ethyl chloroformate and triethylamine, followed by epoxidation using m-chloroperbenzoic acid.
Aplicaciones Científicas De Investigación
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and antifungal activities. In addition, this compound has been found to possess anti-inflammatory and analgesic properties. Researchers have also investigated its potential as a chiral building block in organic synthesis.
Propiedades
Número CAS |
102368-23-0 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
QSBATKPBRAWDHQ-IUCAKERBSA-N |
SMILES isomérico |
CCCCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCCCC1C(O1)C(=O)C |
SMILES canónico |
CCCCCC1C(O1)C(=O)C |
Sinónimos |
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



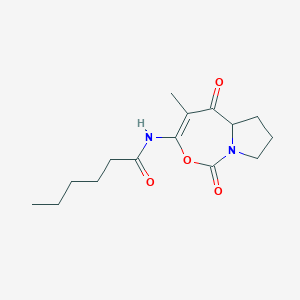

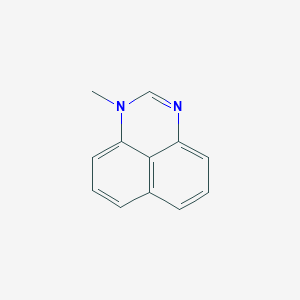

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

